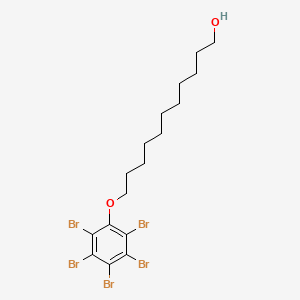
11-(Pentabromophenoxy)undecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(Pentabromophenoxy)undecan-1-ol is a brominated organic compound with the molecular formula C17H24Br5O2. This compound is characterized by the presence of a pentabromophenoxy group attached to an undecanol chain. It is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Pentabromophenoxy)undecan-1-ol typically involves the reaction of 11-bromo-1-undecanol with pentabromophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
11-(Pentabromophenoxy)undecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 11-(Pentabromophenoxy)undecanal or 11-(Pentabromophenoxy)undecanoic acid.
Reduction: Formation of less brominated derivatives.
Substitution: Formation of 11-(Pentabromophenoxy)undecylamine or other substituted derivatives.
Applications De Recherche Scientifique
11-(Pentabromophenoxy)undecan-1-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studying the effects of brominated compounds on biological systems.
Medicine: Investigating potential therapeutic applications of brominated compounds.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 11-(Pentabromophenoxy)undecan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Bromo-1-undecanol: A precursor in the synthesis of 11-(Pentabromophenoxy)undecan-1-ol.
Pentabromophenol: Another brominated compound with similar properties.
11-(Tetrabromophenoxy)undecan-1-ol: A less brominated analog.
Uniqueness
This compound is unique due to the presence of five bromine atoms, which impart distinct chemical and physical properties. This high degree of bromination makes it particularly useful in applications requiring strong interactions with molecular targets.
Propriétés
Numéro CAS |
281654-33-9 |
|---|---|
Formule moléculaire |
C17H23Br5O2 |
Poids moléculaire |
658.9 g/mol |
Nom IUPAC |
11-(2,3,4,5,6-pentabromophenoxy)undecan-1-ol |
InChI |
InChI=1S/C17H23Br5O2/c18-12-13(19)15(21)17(16(22)14(12)20)24-11-9-7-5-3-1-2-4-6-8-10-23/h23H,1-11H2 |
Clé InChI |
NDJVFGICPDKJQV-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCO)CCCCCOC1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


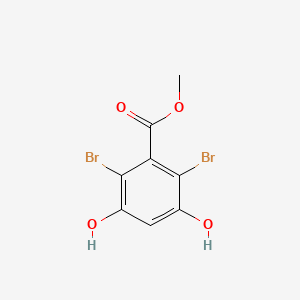


![1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-](/img/structure/B12583973.png)
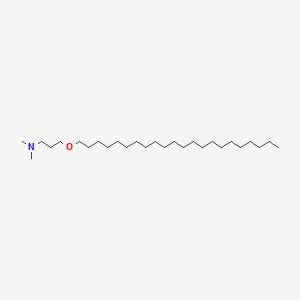
![2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole](/img/structure/B12583978.png)
![Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]-](/img/structure/B12583980.png)
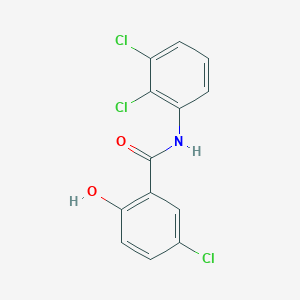
![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
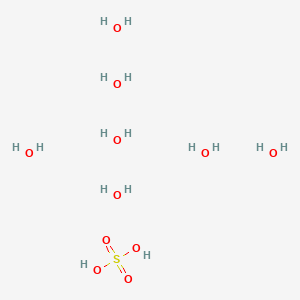
![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)
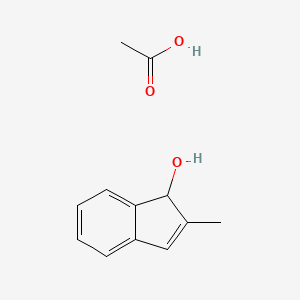
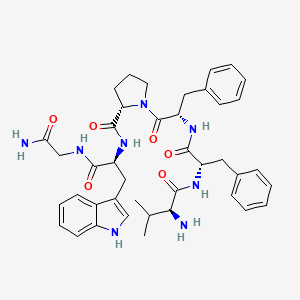
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)
